molecular formula C21H19N5O B13408827 1-(4-(3-amino-1H-indazol-4-yl)phenyl)-3-m-tolylurea CAS No. 796967-10-7

1-(4-(3-amino-1H-indazol-4-yl)phenyl)-3-m-tolylurea

Cat. No.: B13408827
CAS No.: 796967-10-7
M. Wt: 357.4 g/mol
InChI Key: SPMHGQZFMNZCBV-UHFFFAOYSA-N
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Preparation Methods

The synthesis of VEGFR2/Flt3/c-Kit Inhibitor involves the formation of a 3-aminoindazolylurea structure. The synthetic route typically includes the following steps:

Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis process while ensuring consistency, safety, and cost-effectiveness.

Chemical Reactions Analysis

The VEGFR2/Flt3/c-Kit Inhibitor undergoes several types of chemical reactions:

    Oxidation and Reduction: These reactions can modify the functional groups on the indazole ring or the phenyl groups, potentially altering the compound’s activity.

    Substitution Reactions: Common reagents for these reactions include halogens and nucleophiles, which can replace hydrogen atoms on the aromatic rings.

    Hydrolysis: Under acidic or basic conditions, the urea linkage can be hydrolyzed, leading to the breakdown of the compound.

Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic rings .

Scientific Research Applications

The VEGFR2/Flt3/c-Kit Inhibitor has a wide range of scientific research applications:

    Chemistry: Used as a tool to study the inhibition of tyrosine kinases and their role in various chemical pathways.

    Biology: Helps in understanding the signaling pathways mediated by VEGFR2, Flt3, and c-Kit, which are crucial for cell growth and differentiation.

    Medicine: Investigated for its potential therapeutic effects in treating cancers, particularly those where VEGFR2, Flt3, and c-Kit are overexpressed.

Mechanism of Action

The VEGFR2/Flt3/c-Kit Inhibitor exerts its effects by competitively inhibiting the ATP-binding sites of VEGFR2, Flt3, and c-Kit. This inhibition prevents the phosphorylation and subsequent activation of these receptors, thereby blocking the downstream signaling pathways that lead to cell proliferation, migration, and survival. The compound has shown potent inhibitory activity with IC50 values in the nanomolar range for these receptors .

Comparison with Similar Compounds

Similar compounds to the VEGFR2/Flt3/c-Kit Inhibitor include other tyrosine kinase inhibitors such as:

    Sunitinib: Targets multiple tyrosine kinases including VEGFR, PDGFR, and c-Kit.

    Sorafenib: Inhibits VEGFR, PDGFR, and RAF kinases.

    Imatinib: Primarily targets BCR-ABL, c-Kit, and PDGFR.

The uniqueness of the VEGFR2/Flt3/c-Kit Inhibitor lies in its specific and potent inhibition of VEGFR2, Flt3, and c-Kit, making it a valuable tool for studying these pathways and their roles in disease .

Properties

CAS No.

796967-10-7

Molecular Formula

C21H19N5O

Molecular Weight

357.4 g/mol

IUPAC Name

1-[4-(3-amino-1H-indazol-4-yl)phenyl]-3-(3-methylphenyl)urea

InChI

InChI=1S/C21H19N5O/c1-13-4-2-5-16(12-13)24-21(27)23-15-10-8-14(9-11-15)17-6-3-7-18-19(17)20(22)26-25-18/h2-12H,1H3,(H3,22,25,26)(H2,23,24,27)

InChI Key

SPMHGQZFMNZCBV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NC2=CC=C(C=C2)C3=C4C(=CC=C3)NN=C4N

Origin of Product

United States

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